molecular formula C10H5Cl2NO2 B189895 4,6-Dichloroquinoline-3-carboxylic acid CAS No. 179024-68-1

4,6-Dichloroquinoline-3-carboxylic acid

Cat. No. B189895
M. Wt: 242.05 g/mol
InChI Key: SBRJDHBAAOFDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,6-Dichloroquinoline-3-carboxylic acid” is a heterocyclic organic compound . It is used as a pharmaceutical intermediate . The empirical formula is C10H5Cl2NO2 .


Molecular Structure Analysis

The molecular weight of “4,6-Dichloroquinoline-3-carboxylic acid” is 242.1 . The molecular formula is C10H5Cl2NO2 . The InChI code is 1S/C10H5Cl2NO2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H,14,15) .


Physical And Chemical Properties Analysis

“4,6-Dichloroquinoline-3-carboxylic acid” is a solid . The SMILES string is O=C(O)C1=C(Cl)C(C=C2Cl)=C(C=C2)N=C1 . The XLogP3 value is 3 , indicating its lipophilicity.

Scientific Research Applications

  • Pharmaceutical Intermediate

    • Application : “4,6-Dichloroquinoline-3-carboxylic acid” is used as an intermediate in the pharmaceutical industry . An intermediate is a substance produced during the middle stages of a reaction between two or more other substances, and it’s often used as a stepping stone to create other compounds.
  • Carboxylic Acids in Animal Metabolism

    • Application : Carboxylic acids (CAs), including “4,6-Dichloroquinoline-3-carboxylic acid”, are key players in human and animal metabolism . They are crucial for energy and mitochondrial metabolism, acid–base regulation, carbohydrate, lipid and amino acid synthesis as well as in immunity and signaling .
    • Method : In this research, two RP-LC tandem mass spectrometry-based methods using aniline or 3-nitrophenylhydrazine (3-NPH) as derivatization agents were compared . Derivatization is an option to make them accessible to RP-LC and simultaneously increase their response for mass spectrometric detection .
    • Results : Derivatization efficiencies were close to 100% for 3-NPH derivatization but variable (20–100%) and different in solvent solutions and matrix extracts for aniline derivatization . Average apparent recoveries (RAs) of 13 C-labeled short-chain fatty acids as internal standards were around 100% for 3-NPH derivatization but only 45% for aniline derivatization .
  • Ethyl Ester Derivative

    • Application : “4,6-Dichloroquinoline-3-carboxylic acid” can be converted into its ethyl ester derivative . This derivative can be used as a pharmaceutical intermediate .
  • Microwave Irradiation Synthesis

    • Application : “4,6-Dichloroquinoline-3-carboxylic acid” and its derivatives can be synthesized using microwave irradiation . This method is energy-efficient, less time-consuming, and environmentally friendly .
    • Method : The microwave irradiation synthesis involves the use of microwave energy to heat the reaction mixture. This results in faster reaction rates and higher yields compared to traditional heating methods .
    • Results : The outcomes obtained would depend on the specific reaction conditions and the compounds being synthesized. In general, microwave irradiation synthesis can lead to high yields and pure products .
  • Ethyl Ester Derivative

    • Application : “4,6-Dichloroquinoline-3-carboxylic acid” can be converted into its ethyl ester derivative . This derivative can be used as a pharmaceutical intermediate .
  • Microwave Irradiation Synthesis

    • Application : “4,6-Dichloroquinoline-3-carboxylic acid” and its derivatives can be synthesized using microwave irradiation . This method is energy-efficient, less time-consuming, and environmentally friendly .
    • Method : The microwave irradiation synthesis involves the use of microwave energy to heat the reaction mixture. This results in faster reaction rates and higher yields compared to traditional heating methods .
    • Results : The outcomes obtained would depend on the specific reaction conditions and the compounds being synthesized. In general, microwave irradiation synthesis can lead to high yields and pure products .

Safety And Hazards

“4,6-Dichloroquinoline-3-carboxylic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4,6-dichloroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRJDHBAAOFDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600379
Record name 4,6-Dichloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloroquinoline-3-carboxylic acid

CAS RN

179024-68-1
Record name 4,6-Dichloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WO Kermack, NE Storey - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… On the other hand, crude 4 : 6-dichloroquinoline-3-carboxylic acid was obtained from 6-… 4 : 6-Dichloroquinoline-3-carboxylic acid condensed readily with aniline to yield 4-anilino-6-…
Number of citations: 1 pubs.rsc.org

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